![molecular formula C8H6N2O2S B2844286 Methyl thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1507491-46-4](/img/structure/B2844286.png)
Methyl thiazolo[5,4-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl thiazolo[5,4-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with a suitable reagent to form the thiazolo[5,4-b]pyridine core. The final step involves esterification to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated thiazolo[5,4-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
Inhibition of Phosphoinositide 3-Kinases (PI3Ks)
Recent studies have shown that methyl thiazolo[5,4-b]pyridine-2-carboxylate and its derivatives exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). This pathway is crucial in regulating cellular functions such as growth, proliferation, and survival. The synthesis of novel derivatives has been reported to enhance this inhibitory action significantly:
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 4.77 | PI3K |
Derivative 6r | 0.62 | c-KIT |
These findings suggest that modifications to the thiazolo[5,4-b]pyridine structure can lead to compounds with improved efficacy against cancer-related pathways.
Agonist Activity for Sphingosine-1-Phosphate Receptors
This compound has been identified as a potential agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5). These receptors play a critical role in immune modulation and inflammation:
- Biological Activity: Reduction of lymphocyte counts
- Potential Use: Treatment of autoimmune diseases
This application highlights the compound's potential in immunotherapy and inflammatory conditions.
Synthetic Routes
The synthesis of this compound typically involves several steps using various reagents. Common methods include:
- Starting Materials: 3,5-dibromo-2-aminopyridine
- Reagents: Triethylamine, palladium dichloride
- Conditions: Controlled temperature (50–110 °C), reaction time (12–24 hours)
The following table summarizes key synthetic methods:
Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Synthesis of methyl ester | 3,5-dibromo-2-aminopyridine + triethylamine + CO | 105 °C, 12 hours | 69.1% |
Hydrolysis to acid | Methyl thiazolo[5,4-b]pyridine + NaOH + water | Room temperature, 12 hours | 86.3% |
These synthetic routes demonstrate the feasibility of producing this compound for research and potential therapeutic applications.
Case Study: Development of c-KIT Inhibitors
A study focused on the functionalization of the thiazolo[5,4-b]pyridine scaffold led to the identification of new c-KIT inhibitors. The synthesized derivatives were tested for their anti-proliferative effects on cancer cell lines harboring c-KIT mutations:
- Compound Tested: Derivative 6r
- Results:
- Enzymatic Activity: IC50 = 4.77 μM
- Anti-Proliferative Activity: GI50 = 1.15 μM
These results indicate that modifications to the methyl thiazolo[5,4-b]pyridine structure can yield potent inhibitors that may overcome drug resistance in cancer therapies.
Mecanismo De Acción
The mechanism of action of methyl thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar structure but different substitution pattern.
Pyrano[2,3-d]thiazole: Contains a fused pyran ring instead of a pyridine ring.
Thiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl thiazolo[5,4-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Actividad Biológica
Methyl thiazolo[5,4-b]pyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases involved in critical signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target of Action
this compound primarily targets Phosphoinositide 3-Kinase (PI3K) , a key player in cell signaling pathways that regulate growth and survival. The compound binds to the kinase domain of PI3K, inhibiting its activity and subsequently affecting downstream signaling pathways such as the PI3K/AKT/mTOR pathway . This inhibition can lead to decreased cell proliferation and survival, making it a candidate for cancer therapy .
Inhibition of PI3K
Research indicates that this compound exhibits potent inhibitory activity against various isoforms of PI3K. A notable study reported the following IC50 values for different isoforms:
Isoform | IC50 (nM) |
---|---|
PI3Kα | 3.4 |
PI3Kγ | 1.8 |
PI3Kδ | 2.5 |
PI3Kβ | ~30 |
These results suggest a strong selectivity towards PI3Kα, γ, and δ compared to PI3Kβ, highlighting its potential as a selective therapeutic agent .
Case Studies
- Cardioprotective Effects : In experimental models involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, derivatives of this compound were tested for their cytotoxic effects. Compounds exhibited varying levels of cell viability post-treatment, with some maintaining over 80% viability compared to untreated controls .
- Autoimmune Modulation : The compound has also been explored for its role as an agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5). Experimental models demonstrated its ability to reduce lymphocyte counts and mitigate autoimmune responses, indicating potential therapeutic applications in autoimmune diseases .
Structural Insights
The structural characteristics of this compound contribute significantly to its biological activity. The unique thiazolo-pyridine framework allows for specific interactions within the active sites of target kinases. Molecular docking studies have shown that the compound fits well into the ATP binding pocket of PI3Kα, forming critical hydrogen bonds that enhance its inhibitory effect .
Propiedades
IUPAC Name |
methyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-3-2-4-9-6(5)13-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJNPYJYXPAOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.